molecular formula C13H20O2 B14354513 2-Butyl-3,5,6-trimethylbenzene-1,4-diol CAS No. 91668-68-7

2-Butyl-3,5,6-trimethylbenzene-1,4-diol

Cat. No.: B14354513
CAS No.: 91668-68-7
M. Wt: 208.30 g/mol
InChI Key: OQSVDNYWBKTPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-3,5,6-trimethylbenzene-1,4-diol is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound features a benzene ring substituted with butyl and methyl groups, as well as two hydroxyl groups. Its unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3,5,6-trimethylbenzene-1,4-diol typically involves the alkylation of a benzene derivative followed by hydroxylation. One common method is the Friedel-Crafts alkylation, where benzene is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the butyl group. Subsequent methylation can be achieved using methyl iodide and a base like potassium carbonate. Finally, hydroxylation is performed using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency. The process may also include purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3,5,6-trimethylbenzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-Butyl-3,5,6-trimethylbenzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antioxidant activity.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butyl-3,5,6-trimethylbenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-3,5,6-trimethylphenol: Similar structure but lacks one hydroxyl group.

    2-Butyl-3,5,6-trimethylbenzaldehyde: Contains an aldehyde group instead of hydroxyl groups.

    2-Butyl-3,5,6-trimethylbenzoic acid: Contains a carboxylic acid group.

Uniqueness

2-Butyl-3,5,6-trimethylbenzene-1,4-diol is unique due to the presence of two hydroxyl groups, which impart specific reactivity and potential biological activity. This makes it distinct from other similar compounds that may lack these functional groups or have different substituents.

Properties

CAS No.

91668-68-7

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-butyl-3,5,6-trimethylbenzene-1,4-diol

InChI

InChI=1S/C13H20O2/c1-5-6-7-11-10(4)12(14)8(2)9(3)13(11)15/h14-15H,5-7H2,1-4H3

InChI Key

OQSVDNYWBKTPMH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=C(C(=C1C)O)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.